molecular formula C13H6F3N5 B12903522 3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile CAS No. 918410-47-6

3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile

Cat. No.: B12903522
CAS No.: 918410-47-6
M. Wt: 289.22 g/mol
InChI Key: NIMWIYBHUBHGQZ-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile is a pyrazine derivative featuring two cyano groups at positions 2 and 5 of the pyrazine ring and a 2-(trifluoromethyl)anilino substituent at position 3.

Properties

CAS No.

918410-47-6

Molecular Formula

C13H6F3N5

Molecular Weight

289.22 g/mol

IUPAC Name

3-[2-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile

InChI

InChI=1S/C13H6F3N5/c14-13(15,16)9-3-1-2-4-10(9)21-12-11(6-18)19-7-8(5-17)20-12/h1-4,7H,(H,20,21)

InChI Key

NIMWIYBHUBHGQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC2=NC(=CN=C2C#N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the following steps:

Mechanism of Action

The mechanism of action of 3-((2-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile
  • Core Structure: Pyrazine with a single cyano group at position 2 and an amino-trifluoromethylphenyl substituent.
  • Key Differences: Lacks the second cyano group at position 5, reducing electron-withdrawing effects. Molecular weight: 264.17 g/mol (LCMS data) vs. an estimated ~290–300 g/mol for the target compound.
  • Synthesis : Produced via palladium-catalyzed cyanation of a bromopyrazine precursor, highlighting a pathway adaptable to the target compound .
Pyrazine-2,5-dicarbonitrile Derivatives
  • Example : Unsubstituted pyrazine-2,5-dicarbonitrile.

Thiazolo-Pyrimidine and Pyrimidoquinazoline Derivatives

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
  • Core Structure: Thiazolo-pyrimidine fused with a furan moiety and substituted with benzylidene and cyano groups.
  • Key Differences :
    • Larger, fused-ring system (thiazolo-pyrimidine vs. pyrazine) increases molecular weight (403 g/mol) and complexity.
    • The furan and benzylidene groups introduce π-conjugation, altering electronic properties compared to the pyrazine-based target compound .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Core Structure: Pyrimidoquinazoline with a cyano group and methylfuran substituent.
  • Higher melting point (268–269°C) suggests greater thermal stability compared to pyrazine derivatives .

Pyrazole-Based Pesticides

Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
  • Core Structure: Pyrazole with cyano, trifluoromethyl, and sulfinyl groups.
  • Key Differences :
    • Pyrazole core vs. pyrazine: Pyrazines are less common in agrochemicals but prevalent in pharmaceuticals due to hydrogen-bonding capabilities.
    • Sulfinyl group in fipronil enhances oxidative stability and insecticidal activity, a feature absent in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile Pyrazine 2,5-dicarbonitrile, 3-(CF3)anilino ~290–300 (estimated) High electron deficiency, research use -
5-(2-Amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile Pyrazine 2-carbonitrile, amino-CF3 phenyl 264.17 Intermediate for further functionalization
Compound 11b Thiazolo-pyrimidine 6-carbonitrile, 4-cyanobenzylidene, furyl 403 Fused-ring conjugation, unspecified use
Fipronil Pyrazole 3-cyano, CF3, sulfinyl 437.15 Broad-spectrum insecticide

Key Research Findings

  • Electronic Effects: The dual cyano groups in the target compound create a strongly electron-deficient pyrazine ring, enhancing reactivity in nucleophilic substitution compared to mono-cyano analogs .
  • Thermal Stability : Pyrimidoquinazoline derivatives (e.g., Compound 12) exhibit higher melting points (~268°C) than pyrazine-based compounds, suggesting greater thermal resilience .
  • Synthetic Flexibility: Palladium-mediated cyanation (as in Reference Example 69) is a versatile method for introducing cyano groups to pyrazines, adaptable to the target compound’s synthesis .

Biological Activity

3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile, a compound with the CAS number 918410-47-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of 3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile is C13H6F3N5C_{13}H_6F_3N_5 with a molecular weight of approximately 289.215 g/mol. The compound features a pyrazine ring substituted with a trifluoromethyl aniline moiety and two cyano groups at the 2 and 5 positions.

Synthesis

The synthesis involves a nucleophilic substitution reaction where an arylamino group replaces a chlorine atom in a precursor compound. The general reaction scheme is depicted as follows:

  • Starting Material : 3-chloropyrazine-2,5-dicarbonitrile.
  • Reagents : 2-(trifluoromethyl)aniline and triethylamine in dry toluene.
  • Conditions : Reflux for several hours followed by purification via silica gel chromatography.

Antimicrobial Activity

A series of studies have assessed the antimicrobial properties of compounds related to 3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile. In vitro assays have demonstrated significant antifungal activity against various strains:

PathogenActivity (MIC µg/mL)
Candida albicans8
Aspergillus fumigatus16
Trichophyton mentagrophytes4

These results indicate that the compound exhibits potent antifungal effects, particularly against dermatophytes and other pathogenic fungi .

Antitubercular Activity

In addition to antifungal properties, the compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis strains. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 1-32 µg/mL depending on the specific strain tested . This suggests that derivatives of pyrazine-based compounds may serve as viable candidates for further development in anti-tuberculosis therapies.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has indicated that modifications in substituents on the pyrazine ring can significantly affect biological outcomes. For instance, compounds with halogen substitutions demonstrated enhanced activity against fungal pathogens compared to their non-halogenated counterparts .

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